molecular formula C12H18Br2N2O B1226356 Brombuterol CAS No. 41937-02-4

Brombuterol

Cat. No. B1226356
CAS RN: 41937-02-4
M. Wt: 366.09 g/mol
InChI Key: PLFUBWPEUSILSL-UHFFFAOYSA-N
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Description

Brombuterol is a β-adrenergic agonist identified for its potential in enhancing the lean meat-to-fat ratio when used as an additive in animal feed. Due to its possible adverse effects on consumers, there is an urgency in developing methods for its detection and analysis in food and environmental samples (Huang et al., 2020).

Synthesis Analysis

Bromination is a crucial transformation in organic synthesis, with bromine and various bromo compounds being essential in the synthesis of numerous organic molecules. The development of solid bromine carriers has been significant due to the hazardous nature of bromine, with applications spanning bromination, cohalogenation, cyclization, and more (Saikia et al., 2016).

Molecular Structure Analysis

The study of bromoform's crystal structures reveals insights into the molecular arrangement and phase transitions of brominated compounds, offering a perspective on the structural characteristics that could be relevant for understanding this compound's molecular structure (Myers et al., 1983).

Chemical Reactions and Properties

The reactivity and chemical behavior of this compound can be inferred from studies on bromination reactions and the synthesis of deuterium-labeled compounds. For instance, the selective deuteration of haloarenes without affecting the amino N-H group highlights the specific conditions under which brominated compounds react and how their chemical properties can be manipulated (Bird & Farmer, 1989).

Physical Properties Analysis

While specific studies on this compound's physical properties were not found, research on similar brominated compounds offers insights. For example, the phase transitions and structural characteristics of bromoform at different temperatures can provide a comparative basis for understanding this compound's physical state and stability (Myers et al., 1983).

Chemical Properties Analysis

The chemical properties of this compound can be partially understood through its synthesis and the chemical reactions it undergoes. Studies on the bromination of organic compounds, including the use of bromine in various forms, shed light on the reactivity, selectivity, and transformations that this compound might exhibit (Saikia et al., 2016).

Scientific Research Applications

Ultrasensitive Detection Techniques

Brombuterol, a β-adrenergic agonist used as an additive in animal feed, has necessitated the development of sensitive analytical methods for monitoring its residue. Significant advancements include:

  • Surface-Enhanced Raman Scattering (SERS)-based Lateral Flow Immunochromatographic Assay (FLIA)

    A method developed for the ultrasensitive quantitative determination of this compound in swine liver, pork, and feed samples. This technique utilizes Ag@Au core-shell bimetallic nanoparticles and is capable of detecting very low concentrations of this compound, with a detection limit of 0.11 pg mL-1 (Huang et al., 2020).

  • Competitive Polyclonal Antibody-based ELISA

    Developed for detecting this compound in tissue and feed samples, this method is highly sensitive with a detection limit of 0.007 ng mL-1. It shows very low cross-reactivity with other similar compounds (Du et al., 2016).

  • Flower-like Gold-Silver Core-Shell Nanoparticles in LFIA

    Another ultrasensitive detection method utilizing surface-enhanced Raman scattering, this technique can quantify this compound with a detection limit as low as 0.5 pg mL-1 in swine meat and urine samples (Fu et al., 2017).

  • Monoclonal ELISA for Various Samples

    This method targets animal feed, swine urine, pork, and liver samples, showing high specificity and sensitivity, with an IC50 value of 0.1 μg/kg (Ren et al., 2021).

Enhanced Extraction and Immunosensing Techniques

  • Molecularly Imprinted Polymers for Solid-Phase Microextraction

    Combines the simplicity of solid-phase microextraction with the selectivity of molecularly imprinted polymers, significantly enhancing the extraction yields of this compound (Koster et al., 2001).

  • Flow Injection Chemiluminescent Immunosensor

    Utilizes carboxylic resin beads and enzymatic amplification for ultra-sensitive detection of this compound in swine meat and feed samples, demonstrating good specificity and stability (Zhou et al., 2018).

  • Sensitive Monoclonal Antibody-based ELISA

    A highly sensitive ELISA method for detecting this compound in swine meat, liver, and feed samples, offering a low-cost and high-throughput screening tool (Zhao et al., 2016).

  • Electrochemiluminescence Energy Resonance Transfer System

    A novel approach for detecting this compound residues in food, exhibiting high sensitivity and a simple design for potential practical applications (Li et al., 2021).

Enantiomer Separation and Analysis

  • Capillary Electrophoresis with Cyclodextrin-type Chiral Selectors

    Focuses on determining the affinity pattern of this compound enantiomers and evaluating NMR spectroscopy's potential for understanding interactions between chiral guests and cyclodextrins (Gogolashvili et al., 2019).

  • Multiple Signal Amplified Electrochemiluminescent Immunoassay

    This method uses gold nanoparticles and polyamidoamine dendrimers-silver nanoribbon for this compound detection, offering high sensitivity and a new approach for β-agonist detection in food (Dong et al., 2016).

  • Sequential Analytical Procedure for Bovine Urine Samples

    An extended multistep analytical procedure for detecting this compound in bovine urine samples, combining ELISA, TLC, and HPLC-MS techniques (Sangiorgi & Curatolo, 1997).

  • Highly Sensitive Electrochemiluminescent Immunosensor

    Utilizes gold nanoparticles-functionalized zinc oxide nanorod and poly(amidoamine)-graphene for efficient this compound detection in food samples (Zhu et al., 2016).

Other Applications

  • Radioactive Organic Bromo-Compounds

    An early study focused on the use of artificially radioactive substances, including bromine isotopes, in biological work, showcasing the historical significance of bromo-compounds in scientific research (Friedmann et al., 1939).

  • Isotope Separation and Hydrogen Isotope Research

    Exploring the isolation of deuterium, a key energy source for fusion reactions, from isotopic mixtures using metal-organic frameworks, emphasizing the importance of bromo-compounds in isotope research (Kim et al., 2017).

Future Directions

The development of sensitive, simple, and rapid analytical methods to monitor Brombuterol residue is a current area of research . This is due to its potential harm to consumers as it has been used as an additive in animal feed to enhance the lean meat-to-fat ratio . The proposed SERS-based LFIA was proven to be a feasible method for ultrasensitive and rapid detection of this compound and might be a platform for sensitive and rapid detection of a broad range of analytes in clinical, environmental, and food analyses .

properties

IUPAC Name

1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFUBWPEUSILSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962083
Record name 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41937-02-4
Record name Brombuterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041937024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does brombuterol exert its effects in animals?

A1: this compound, like other β-agonists, binds to β-adrenergic receptors, particularly the β2 subtype. This binding triggers a cascade of intracellular signaling events, ultimately leading to increased protein synthesis and decreased fat deposition in muscle tissue. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C12H17Br2NO and a molecular weight of 351.08 g/mol. []

Q3: What spectroscopic data is available for this compound identification?

A3: Researchers have utilized gas chromatography-mass spectrometry (GC-MS) to analyze this compound. Specific fragment ions observed in electron impact and chemical ionization modes, particularly after derivatization (e.g., silylation, boronation), provide valuable structural information. []

Q4: What analytical methods are commonly used for this compound detection?

A4: Several methods have been developed and validated for this compound detection, including:

  • High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This technique offers high sensitivity and selectivity for detecting and quantifying this compound residues in various matrices like animal tissues, urine, and feed. [, , , , , ]
  • Enzyme-Linked Immunosorbent Assay (ELISA): Both competitive and indirect competitive ELISA methods have been developed, utilizing monoclonal or polyclonal antibodies for sensitive and specific detection of this compound. [, , , , ]
  • Surface-Enhanced Raman Scattering (SERS) based Lateral Flow Immunochromatographic Assay (FLIA): This rapid and ultrasensitive method employs SERS-active nanoparticles conjugated with antibodies for this compound detection. [, ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique, often coupled with derivatization methods, aids in structural elucidation and quantification of this compound in complex matrices. [, ]

Q5: What are the key considerations for validating analytical methods for this compound detection?

A5: Method validation for this compound analysis focuses on demonstrating acceptable:

  • Specificity: Ensuring the method accurately distinguishes this compound from other compounds, particularly structurally similar β-agonists. [, , ]
  • Sensitivity: Achieving a low limit of detection (LOD) and limit of quantification (LOQ) to meet regulatory requirements for maximum residue limits (MRLs). [, , , , ]
  • Accuracy and Precision: Evaluating the method's ability to provide accurate and precise measurements of this compound concentrations across a defined range. [, , ]
  • Recovery: Determining the efficiency of extracting this compound from different matrices, ensuring consistent and reliable results. [, , ]

Q6: Are there any studies on targeted delivery of this compound?

A6: The provided research papers primarily focus on analytical methods for detecting this compound residues and do not delve into drug delivery or targeting strategies for this compound.

Q7: What are the known health concerns associated with this compound?

A7: this compound, along with other β-agonists, poses potential health risks to humans consuming contaminated food products. [, ] While specific studies on this compound's long-term effects are limited in the provided research, the use of β-agonists in food production is generally banned due to their potential to cause adverse cardiovascular and musculoskeletal effects in humans. [, ]

Q8: What is known about the environmental fate and persistence of this compound?

A8: The provided research primarily focuses on analytical aspects and does not cover the environmental fate or degradation of this compound.

Q9: How can different scientific disciplines contribute to addressing the challenges posed by this compound use?

A9: Addressing the issue of illicit this compound use requires a multidisciplinary approach:

  • Analytical Chemistry: Continued development and refinement of sensitive, selective, and robust analytical methods are crucial for effective monitoring and control of this compound residues in food products. [, , , , ]
  • Immunology and Biotechnology: Generating and characterizing highly specific antibodies against this compound enables the development of rapid and user-friendly detection tools like ELISA and lateral flow assays. [, , , , ]
  • Food Science and Technology: Research on alternative strategies for improving livestock production without resorting to banned substances like this compound is essential. []
  • Regulatory Science and Policy: Establishing and enforcing stringent regulations, coupled with effective monitoring programs, is crucial to deterring the illicit use of this compound and protecting public health. [, , , ]

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